
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethylphenyl group attached to a fluoroethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with a fluorinated amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or continuous flow synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethylbenzaldehyde, while reduction can produce secondary amines.
科学研究应用
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluoro group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in various physiological responses.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)-2-aminopropane: Similar structure but lacks the fluoro group.
1-(3,4-Dimethoxyphenyl)-2-fluoroethan-1-amine: Contains methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)-2-chloroethan-1-amine: Contains a chloro group instead of a fluoro group.
Uniqueness
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties
属性
分子式 |
C10H14FN |
|---|---|
分子量 |
167.22 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C10H14FN/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10H,6,12H2,1-2H3 |
InChI 键 |
BYJBUWAHQDWQHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CF)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
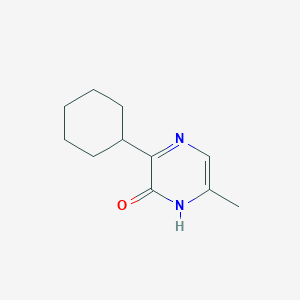
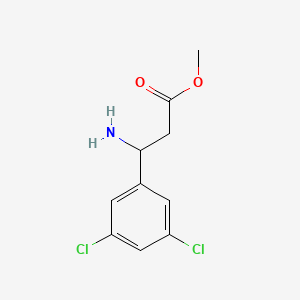
![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
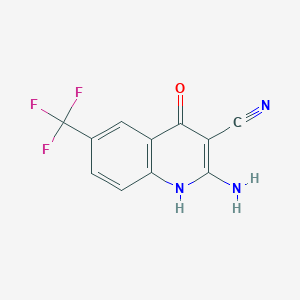
![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
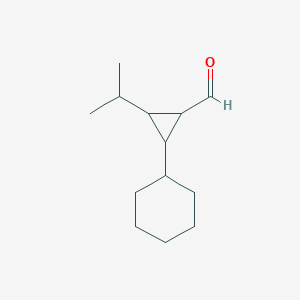
amine](/img/structure/B13221723.png)


![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)

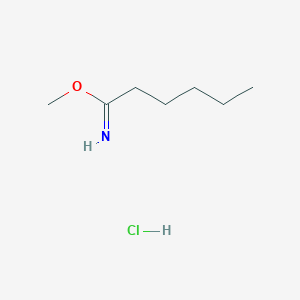
![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)
